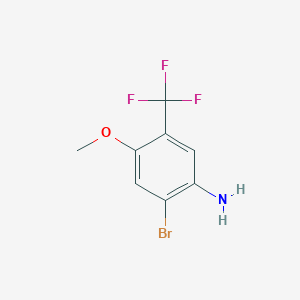

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-bromo-4-methoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-3-5(9)6(13)2-4(7)8(10,11)12/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXOEKGKBWMMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700073 | |

| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789454-93-9 | |

| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline

- CAS : 1373920-70-7

- Molecular Formula: C₈H₇BrF₃NO

- Molecular Weight : 270.05 g/mol

- Key Differences: The bromine and methoxy groups are swapped (bromine at position 3, methoxy at position 4). This alters electronic effects, making the amino group less reactive toward electrophilic substitution compared to the target compound .

(b) 2-Bromo-5-(trifluoromethyl)aniline

Halogen and Substituent Variants

(a) 4-Bromo-3-(trifluoromethyl)aniline

- CAS : 54962-75-3

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02 g/mol

- Key Differences: Bromine at position 4 and trifluoromethyl at position 3. This arrangement sterically hinders the amino group, reducing its nucleophilicity in coupling reactions .

(b) 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- CAS: Not provided

- Molecular Formula : C₇H₄BrF₄N

- Molecular Weight : 258.01 g/mol

- Key Differences : Incorporates fluorine at position 2. The electronegativity of fluorine enhances the electron-withdrawing effect, increasing stability but decreasing reactivity in Suzuki-Miyaura couplings compared to the target compound .

(c) 2-Fluoro-5-(trifluoromethyl)aniline

Comparative Data Table

Biological Activity

2-Bromo-4-methoxy-5-(trifluoromethyl)aniline (CAS No. 789454-93-9) is a chemical compound notable for its diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline include antimicrobial, anticancer, and anti-inflammatory effects. These activities are attributed to its ability to interact with various biological targets, influencing cellular processes and pathways.

1. Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and facilitating interaction with microbial targets. For example, derivatives have shown effective inhibition against resistant strains of fungi like Candida species .

2. Anticancer Properties:

Studies suggest that the compound may inhibit key signaling pathways involved in cancer progression, particularly the Raf kinase pathway. This inhibition disrupts the Ras signaling cascade, which is crucial for tumor growth and survival .

3. Anti-inflammatory Effects:

The compound's structural features allow it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Study 1: Antifungal Activity

A study conducted on a series of trifluoromethyl-substituted anilines revealed that 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline exhibited potent antifungal activity against fluconazole-resistant Candida strains. The minimum inhibitory concentration (MIC) was significantly lower than that of standard antifungal agents, indicating its potential as a novel antifungal agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its utility in cancer therapy .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline:

Q & A

Basic: What are the recommended methods for synthesizing 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for improved yields?

Answer:

Synthesis typically involves bromination and methoxylation of a pre-functionalized aniline derivative. A multi-step approach may include:

- Protecting group strategies (e.g., acetyl or tert-butoxycarbonyl) to prevent undesired side reactions during functionalization.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) for introducing bromine or trifluoromethyl groups .

- Optimization parameters:

Basic: Which spectroscopic techniques are most effective for characterizing 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Methoxy group appears as a singlet (~δ 3.8–4.0 ppm); aromatic protons show splitting patterns (e.g., doublets for para-substitution).

- ¹⁹F NMR : CF3 group resonates as a triplet near δ -60 to -70 ppm.

- FT-IR :

- C-F stretches (1100–1250 cm⁻¹).

- N-H stretches (~3400 cm⁻¹).

- UV-Vis : Absorption bands at 250–300 nm due to π→π* transitions in the aromatic system .

Advanced: How do electron-withdrawing substituents (Br, CF₃, OMe) influence reactivity in nucleophilic aromatic substitution?

Answer:

- Electronic Effects :

- Bromine and CF3 act as meta-directing electron-withdrawing groups, deactivating the ring.

- Methoxy (OMe) is ortho/para-directing via resonance, creating electronic competition.

- Reactivity Prediction :

Advanced: How can SHELX programs resolve crystallographic data contradictions for halogenated trifluoromethyl anilines?

Answer:

- Refinement Strategies :

- Use SHELXL for high-resolution X-ray data refinement, applying TWIN/BASF commands for twinned crystals.

- Constrain thermal parameters for disordered CF3 groups.

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify systematic errors. Example: C-F bond lengths should align with theoretical values (1.32–1.35 Å) .

Basic: What safety protocols are critical for handling 2-Bromo-4-methoxy-5-(trifluoromethyl)aniline?

Answer:

- PPE Requirements : Nitrile gloves, fume hoods, and safety goggles.

- Storage : Under inert atmosphere (N2/Ar) at 2–8°C.

- Spill Management : Neutralize with 5% acetic acid, followed by absorption with vermiculite.

- Toxicity : Related anilines are classified as Acute Tox. 4 (dermal/inhalation); adhere to OSHA guidelines .

Advanced: How is this compound used in pharmaceutical lead optimization?

Answer:

- Functionalization :

- Bromine enables cross-coupling to introduce heterocycles (e.g., pyrimidines).

- CF3 enhances metabolic stability; OMe improves solubility.

- ADMET Profiling :

- Microsomal stability assays (e.g., human liver microsomes).

- LogP measurement via HPLC to assess lipophilicity.

Example: Derivatives of similar brominated anilines have shown promise as kinase inhibitors .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., enzymes with hydrophobic pockets).

- MD Simulations : GROMACS for analyzing ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns).

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: How is purity assessed during synthesis, and what contaminants are common?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.